3,5-Dichloro-4-methylbenzaldehyde
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Overview
Description
3,5-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-Dichloro-4-methylbenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the aldehyde group can yield 3,5-Dichloro-4-methylbenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3,5-Dichloro-4-methylbenzoic acid.
Reduction: 3,5-Dichloro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methylbenzaldehyde varies depending on its application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, it may inhibit certain enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the methyl group at the 4 position.
4-Methylbenzaldehyde: Lacks the chlorine atoms at the 3 and 5 positions.
3,4-Dichlorobenzaldehyde: Chlorine atoms are at the 3 and 4 positions instead of 3 and 5.
Uniqueness: 3,5-Dichloro-4-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it valuable for specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,5-dichloro-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMICVOUHLMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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